The compound is derived from Droxidopa, which itself is a synthetic amino acid converted into norepinephrine in the body. The incorporation of stable isotopes, specifically carbon-13 and nitrogen-15, allows for advanced analytical studies, including metabolic tracing and pharmacokinetic evaluations. It falls under the category of pharmaceutical intermediates and fine chemicals, specifically labeled compounds used in research settings to study drug metabolism and action mechanisms.
The synthesis of 3,4-Di-O-benzyl DL-threo-Droxidopa-13C2,15N Hydrochloride involves several steps that typically include:
Technical parameters such as temperature control, reaction time, and solvent choice are critical throughout the synthesis to ensure high yields and purity of the final product.
The molecular formula of 3,4-Di-O-benzyl DL-threo-Droxidopa-13C2,15N Hydrochloride is C23H24ClNO5, with a molecular weight of approximately 429.89 g/mol.
3,4-Di-O-benzyl DL-threo-Droxidopa-13C2,15N Hydrochloride can participate in various chemical reactions:
These reactions are significant for understanding the compound's stability and reactivity in biological systems.
The primary mechanism of action for 3,4-Di-O-benzyl DL-threo-Droxidopa-13C2,15N Hydrochloride relates to its conversion into norepinephrine in the body:
The physical properties of 3,4-Di-O-benzyl DL-threo-Droxidopa-13C2,15N Hydrochloride include:
Chemical properties include stability under room temperature conditions but may require specific storage conditions due to potential degradation over time.
The applications of 3,4-Di-O-benzyl DL-threo-Droxidopa-13C2,15N Hydrochloride are primarily found in research contexts:
The synthesis of 3,4-Di-O-benzylDL-threo-Droxidopa-13C2,15N Hydrochloride necessitates selective protection of catechol hydroxyl groups to prevent undesirable side reactions during subsequent steps. Benzyl ether groups serve as the preferred protective moieties due to their stability under diverse reaction conditions and orthogonal deprotection capabilities. The protocol typically initiates with the reaction of DL-threo-Droxidopa (free catechol form) with benzyl bromide (BnBr) or benzyl chloride (BnCl) in anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF), employing strong bases like sodium hydride (NaH) or potassium carbonate (K2CO3) to generate the corresponding alkoxide nucleophiles [4] [7].
A critical challenge lies in achieving complete di-O-benzylation without epimerization at the chiral α-carbon center bearing the amino group. This is addressed through meticulous temperature control (–10°C to 0°C during base addition) and stoichiometric precision (2.2–2.5 equivalents of BnBr relative to substrate). The reaction progress is monitored via thin-layer chromatography (TLC) until the disappearance of the starting catechol is confirmed. The resultant 3,4-Di-O-benzyl intermediate exhibits enhanced lipophilicity, facilitating purification through silica gel chromatography or crystallization from ethanol/water mixtures prior to isotopic labeling [4] [7].
Table 1: Protective Group Strategies for Catechol Hydroxyl Groups
Protective Agent | Base/Solvent System | Temperature Range | Yield Range | Key Advantage |
---|---|---|---|---|
Benzyl Bromide (2.2 eq) | NaH/DMF | –10°C → RT | 85–92% | High di-substitution efficiency |
Benzyl Chloride (3.0 eq) | K₂CO₃/THF | Reflux | 75–82% | Cost-effectiveness |
Preserving the threo (2S,3R / 2R,3S) stereochemistry during synthesis is paramount for biological relevance, as this configuration mirrors endogenous norepinephrine precursors. The synthetic route leverages commercially available threo-configured starting materials or employs stereoselective methods like Sharpless asymmetric aminohydroxylation or enzymatic resolution to establish the correct stereocenters early in the sequence [4] [7].
A documented strategy involves the condensation of 3,4-Di-O-benzyl-protected piperonal with a glycine equivalent bearing a chiral auxiliary. For instance, utilizing a phthalimido-protected glycine enolate under Evans oxazolidinone catalysis enables diastereoselective aldol reaction, yielding the desired threo adduct with high enantiomeric excess (typically >95% ee). Alternatively, classical resolution of the racemic threo mixture using chiral acids (e.g., dibenzoyl-D-tartaric acid) post-synthesis remains viable, albeit with reduced overall yield. The stereochemical integrity is rigorously verified using chiral high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy with chiral shift reagents [4] [7].
Isotopic labeling at specific positions demands strategically designed labeled synthons. The 15N label is typically introduced early using [15N]-ammonia ([15NH3]) or [15N]-phthalimide derivatives during amino acid precursor construction. For example, [15N]-phthalimide potassium salt reacts with α-bromo esters under Gabriel synthesis conditions to afford [15N]-phthalimido-protected glycine-15N, which is subsequently incorporated into the carbon skeleton .
The 13C labels are incorporated at the carboxylic acid (C1) and α-carbon (C2) positions using [1-13C]- or [2-13C]-labeled glycine derivatives or via late-stage carboxylation with [13C]-carbon dioxide. An optimized approach employs [13C2,15N]-glycine as a building block, ensuring uniform isotopic enrichment. Key challenges include minimizing isotopic dilution and preventing label scrambling during reactions involving decarboxylation or transamination. This necessitates mild reaction conditions (e.g., avoiding prolonged heating above 80°C) and purified [13C2,15N]-glycine with isotopic abundance exceeding 99% .
Table 2: Isotopic Labeling Strategies and Efficiency
Isotope Position | Labeled Precursor | Reaction Step | Typical Isotopic Purity | Potential Scrambling Risk |
---|---|---|---|---|
15N (Amino group) | [15N]-Phthalimide Potassium Salt | Gabriel Synthesis | ≥99% | Low (Stable C-N bond) |
13C (Carboxylate C1) | K[13CN] or NaH13CO₃ | Strecker Synthesis / Carboxylation | 98–99% | Moderate (Decarboxylation side-reactions) |
13C (α-Carbon C2) | [2-13C]-Glycine | Condensation with Aldehyde | ≥98% | Low |
CAS No.: 119785-99-8
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8